Cas no 2175979-05-0 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a specialized organic compound featuring a pyrimidine core functionalized with a cyclopropyl group and linked to a 2,5-dimethylfuran-3-carboxamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications due to its heterocyclic framework, which may confer bioactivity. The cyclopropyl and dimethylfuran groups enhance steric and electronic properties, potentially improving binding affinity or metabolic stability. Its precise synthesis and purity are critical for research applications, particularly in drug discovery or crop protection studies. The compound's unique scaffold makes it a candidate for further investigation in targeted molecular interactions.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide structure
2175979-05-0 structure
Product name:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
CAS No:2175979-05-0
MF:C15H17N3O2
MW:271.314383268356
CID:5337998

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
    • Inchi: 1S/C15H17N3O2/c1-9-5-13(10(2)20-9)15(19)16-7-12-6-14(11-3-4-11)18-8-17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,19)
    • InChI Key: OOKLNCCFEGZVJT-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(=C1C)C(NCC1=CC(C2CC2)=NC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Topological Polar Surface Area: 68
  • XLogP3: 1.5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6496-1398-4mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
4mg
$99.0 2023-09-08
Life Chemicals
F6496-1398-5mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
5mg
$103.5 2023-09-08
Life Chemicals
F6496-1398-50mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
50mg
$240.0 2023-09-08
Life Chemicals
F6496-1398-100mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
100mg
$372.0 2023-09-08
Life Chemicals
F6496-1398-40mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
40mg
$210.0 2023-09-08
Life Chemicals
F6496-1398-10μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6496-1398-20μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6496-1398-25mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
25mg
$163.5 2023-09-08
Life Chemicals
F6496-1398-5μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6496-1398-20mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
2175979-05-0
20mg
$148.5 2023-09-08

Additional information on N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide: A Comprehensive Overview

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide, also known by its CAS number 2175979-05-0, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, agrochemicals, and advanced materials. The molecule combines a pyrimidine ring system with a furan moiety, creating a structure that exhibits intriguing electronic properties and reactivity.

The cyclopropyl group attached to the pyrimidine ring introduces steric hindrance and enhances the compound's stability. This feature makes it particularly useful in the design of biologically active molecules. Recent studies have highlighted its role as a potential lead compound in the development of novel antibiotics and antifungal agents. Researchers have demonstrated that the cyclopropylpyrimidine core can effectively inhibit key enzymes involved in bacterial and fungal pathogenesis, making it a valuable candidate for further exploration in medicinal chemistry.

The furan moiety in the molecule contributes to its aromaticity and enhances its solubility in organic solvents. This property is advantageous in both synthetic and analytical chemistry, where high solubility is often required for efficient reactions and accurate characterization. Moreover, the dimethyl substitution on the furan ring further stabilizes the molecule and modulates its electronic properties, making it suitable for applications in optoelectronic materials.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide with unprecedented accuracy. These studies have revealed that the compound exhibits a high degree of conjugation across its molecular framework, which could be exploited for applications in organic electronics. For instance, its potential as a semiconductor material has been explored in the context of flexible electronics and organic light-emitting diodes (OLEDs). Initial experiments suggest that the compound's electronic properties could be tailored through strategic modifications of its substituents.

In addition to its electronic properties, N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has shown promise as a precursor for advanced materials such as graphene analogs and carbon nanotubes. The pyrimidine ring system has been identified as a key building block for constructing two-dimensional carbon frameworks with exceptional mechanical and thermal stability. Researchers have successfully synthesized hybrid materials incorporating this compound, demonstrating their potential for use in high-performance composites and thermal management systems.

The synthesis of N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the pyrimidine ring through cyclization reactions, followed by functionalization with the cyclopropyl group and subsequent coupling with the furan derivative. Recent innovations in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From an environmental standpoint, N-[(6-Cyclopropylpyrimidin-4-y l)methyl]-2,5-dimethylfuran-3-carboxamide has been evaluated for its biodegradability and ecological impact. Studies indicate that under controlled conditions, the compound undergoes rapid degradation through microbial action, reducing its persistence in natural ecosystems. This attribute is particularly important for applications in agrochemicals and environmental remediation technologies.

In conclusion, N-[ (6-Cyclopropylpyrimidin -4 - yl ) methyl ] - 2 , 5 - dimethylfuran - 3 - carboxamide represents a versatile platform for innovation across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methods and computational modeling, position it as a key player in the development of next-generation materials and therapeutic agents. As research continues to uncover new applications for this compound, it is poised to make significant contributions to both academic research and industrial advancements.

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